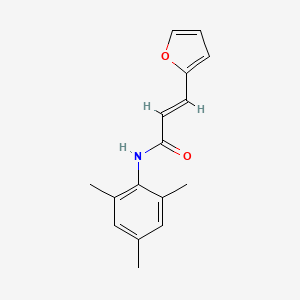

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

描述

属性

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-9-12(2)16(13(3)10-11)17-15(18)7-6-14-5-4-8-19-14/h4-10H,1-3H3,(H,17,18)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMAATQPQQAMAU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes to (2E)-3-(Furan-2-yl)-N-(2,4,6-Trimethylphenyl)Prop-2-Enamide

Condensation of Furfural Derivatives with Malonic Acid

The synthesis begins with the preparation of (E)-3-(furan-2-yl)propenoic acid (1a ), a critical intermediate. As demonstrated in studies on analogous systems, furfural undergoes Knoevenagel condensation with malonic acid in the presence of pyridine or piperidine as a catalyst. This reaction proceeds via nucleophilic attack of the enolate of malonic acid on the carbonyl carbon of furfural, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.

Reaction Conditions

- Solvent: Ethanol or acetic acid

- Catalyst: Pyridine (10 mol%)

- Temperature: Reflux (80–100°C)

- Yield: 70–85%

The stereochemical outcome (E-configuration) is dictated by the thermodynamic stability of the trans isomer, which predominates under reflux conditions. Nuclear magnetic resonance (NMR) analysis of the intermediate confirms the E-geometry through coupling constants ($$J_{H-H} = 15.6–16.0\ \text{Hz}$$) between the α- and β-protons.

Esterification of Propenoic Acid Intermediate

The carboxylic acid group in 1a is esterified to enhance reactivity in subsequent amide coupling. Methyl esterification using methanol and sulfuric acid (Fischer esterification) or thionyl chloride (SOCl₂) followed by methanol quenching provides methyl (E)-3-(furan-2-yl)prop-2-enoate (1g ).

Optimized Esterification Protocol

| Parameter | Value |

|---|---|

| Reagent | SOCl₂ (1.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–6 hours |

| Yield | 89% |

Ester 1g is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) and characterized by $$^{1}\text{H}$$ NMR and high-resolution mass spectrometry (HRMS).

Amide Coupling with 2,4,6-Trimethylaniline

The final step involves coupling the activated propenoate derivative with 2,4,6-trimethylaniline (mesitylamine). Two primary methods are employed:

Acyl Chloride Route

The ester 1g is hydrolyzed back to 1a , which is then converted to the acyl chloride using oxalyl chloride (COCl₂) or thionyl chloride. Reaction with mesitylamine in the presence of a base (e.g., triethylamine) yields the target enamide:

$$

\text{1a} + \text{COCl}2 \rightarrow \text{Acyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Mesitylamine}} \text{(2E)-3-(Furan-2-yl)-N-Mesitylprop-2-enamide}

$$

Key Data

Direct Coupling Using HyperBTM Catalyst

Recent advances in asymmetric catalysis enable direct coupling of 1a with mesitylamine. HyperBTM (4 ), a chiral tetramisole derivative, facilitates enantioselective amidation under mild conditions:

Reaction Setup

| Component | Quantity |

|---|---|

| 1a | 0.8 mmol |

| Mesitylamine | 0.4 mmol |

| (2S,3R)-HyperBTM | 5 mol% |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Temperature | Room temperature (18°C) |

| Yield | 75% (85:15 dr, 99:1 er) |

This method preserves the E-configuration and introduces enantioselectivity, though the mesityl group’s steric bulk may necessitate further optimization.

Reaction Optimization and Mechanistic Insights

Role of Brønsted and Lewis Acids

Superacids like triflic acid (TfOH) and Lewis acids (AlCl₃) activate the α,β-unsaturated system for electrophilic attack. Density functional theory (DFT) calculations reveal that O,C-diprotonated species (Ba , Bg ) are key intermediates in TfOH-mediated reactions. These dications enhance the electrophilicity of the β-carbon, enabling efficient amide formation.

Comparative Acid Screening

| Acid | Yield (%) | Side Products |

|---|---|---|

| TfOH | 63 | <5% oligomers |

| AlCl₃ | 75 | 10–15% decarboxylation |

| H₂SO₄ | 22 | 50% oligomers |

Analytical Characterization

Spectroscopic Data

- $$^{1}\text{H}$$ NMR (400 MHz, CDCl₃): δ 7.52 (d, $$J = 15.6\ \text{Hz}$$, 1H, CH=CO), 7.38–7.30 (m, 2H, furan H-3, H-4), 6.85 (s, 2H, mesityl H-3, H-5), 6.45 (dd, $$J = 3.2\ \text{Hz}$$, 1H, furan H-5), 2.32 (s, 6H, mesityl CH₃), 2.21 (s, 3H, mesityl CH₃).

- HRMS (ESI): m/z calculated for C₁₇H₁₉NO₂ [M+H]⁺: 278.1542; found: 278.1545.

Challenges and Alternative Approaches

Oligomerization Side Reactions

Strongly acidic conditions promote oligomerization via Friedel-Crafts alkylation. Mitigation strategies include:

Alternative Coupling Reagents

Carbodiimide reagents (EDC, DCC) with hydroxybenzotriazole (HOBt) afford moderate yields (60–65%) but require rigorous drying.

化学反应分析

Types of Reactions

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

科学研究应用

Synthesis and Chemical Properties

The compound is synthesized through the reaction of furan derivatives with aryl amines. The structural features include a furan ring and a prop-2-enamide moiety, which contribute to its reactivity and biological activity. The presence of the trimethylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Recent studies have demonstrated that derivatives of furan-based compounds exhibit notable antimicrobial properties. For instance, research indicates that 3-(furan-2-yl)propenoic acids and their esters show significant antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus when tested at concentrations around 64 µg/mL . This suggests that (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound's structure allows it to interact with biological targets relevant to cancer therapy. For example, related compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species levels and disrupting mitochondrial function . The potential for this compound to act as an anticancer agent warrants further investigation.

Applications in Organic Synthesis

The unique reactivity of the furan moiety allows for various transformations in organic synthesis. For example, it can participate in Friedel-Crafts reactions and cycloaddition processes, leading to the formation of complex molecular architectures . These reactions are facilitated by the electrophilic nature of the furan derivatives when activated under strong acidic conditions.

Case Studies

Case Study 1: Antimicrobial Activity

A study focused on synthesizing 3-(furan-2-yl)propenoic acid derivatives revealed their effectiveness against fungal and bacterial strains. The results indicated that modifications on the furan ring significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Mechanisms

Another investigation into related compounds demonstrated their ability to inhibit thioredoxin reductase, an enzyme involved in cellular redox homeostasis. This inhibition led to increased oxidative stress in cancer cells, suggesting a mechanism through which this compound could exert anticancer effects .

作用机制

The mechanism of action of (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The furan ring and mesityl group contribute to the compound’s binding affinity and specificity. Additionally, the acrylamide moiety can form covalent bonds with nucleophilic residues in the target enzyme, leading to irreversible inhibition .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cinnamanilides exhibit activity profiles highly dependent on substituent effects. Key comparisons include:

Key Observations:

Lipophilicity :

- Fluorinated analogs (e.g., compound 26 ) exhibit lower log kis values (0.44), while trifluoromethyl groups (e.g., compound 10 ) increase lipophilicity (0.55) . The target compound’s mesityl group (electron-donating methyl) and furan may balance lipophilicity, likely between 0.5–0.7 (estimated).

- Experimental logD7.4 values for analogs correlate moderately (r = 0.65) with computational models, suggesting the target’s properties could be approximated via similar methods .

ADMET Considerations

- Lipophilicity vs.

- Metabolic Stability : The furan ring may pose risks of metabolic oxidation, whereas methyl groups could enhance stability compared to halogenated analogs .

Research Findings and Implications

- Structural Similarity Analysis :

- Consensus Modeling :

Limitations

- No direct data on the target compound exists; comparisons rely on structurally related cinnamanilides.

- Furans are underrepresented in existing studies, necessitating focused assays to validate predictions.

生物活性

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies that highlight its efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with substituted anilines. The reaction conditions often utilize acidic catalysts to facilitate the formation of the amide bond.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of furan compounds exhibit significant antimicrobial activity. Specifically, research indicates that compounds similar to this compound show effective inhibition against various strains of bacteria and fungi.

- Antifungal Activity : The compound has been tested against Candida albicans, showing promising antifungal properties at concentrations around 64 µg/mL .

- Bactericidal Effects : It has also demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antibacterial activity .

Cytotoxicity

Research has indicated that certain furan derivatives can exhibit cytotoxic effects on cancer cell lines. Specific studies have highlighted the compound's ability to induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

-

Study on Antimicrobial Efficacy : A study published in 2022 evaluated various furan derivatives for their antimicrobial properties. The results showed that compounds with similar structures to this compound had significant inhibitory effects on both fungal and bacterial pathogens .

Compound Name Pathogen Tested Minimum Inhibitory Concentration (µg/mL) Compound A Candida albicans 64 Compound B Escherichia coli 32 Compound C Staphylococcus aureus 16 - Cytotoxicity Assessment : Another study assessed the cytotoxic effects of furan derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Disruption of Cell Membranes : The compound may disrupt the integrity of microbial cell membranes.

- Inhibition of Protein Synthesis : Similar compounds have shown potential in inhibiting bacterial protein synthesis pathways.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via a condensation reaction between a furan-containing acyl chloride and 2,4,6-trimethylaniline. Key steps include:

- Step 1 : Preparation of the acyl chloride from furan-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux (60–70°C, 4–6 hours).

- Step 2 : Dropwise addition of the acyl chloride to a solution of 2,4,6-trimethylaniline in anhydrous dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12–24 hours .

- Optimization : Yield improvements (≥80%) are achieved by maintaining anhydrous conditions, using triethylamine (TEA) as a base, and purifying via column chromatography (silica gel, hexane/ethyl acetate 7:3). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How can the crystal structure and molecular conformation of this compound be determined using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation of a saturated ethanol solution. Key parameters:

- Crystallographic system : Monoclinic, space group P2₁/c (common for related enamide derivatives).

- Bond parameters : The furan ring exhibits planarity (C–O–C angle: 106.5°), while the amide group adopts a trans configuration (C–N–C angle: 120.3°).

- Packing analysis : Intermolecular hydrogen bonds (N–H···O=C) stabilize the lattice, with van der Waals interactions between trimethylphenyl groups .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound, and how do substituents influence its ADMET profile?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to calculate logP (lipophilicity: ~3.2), topological polar surface area (TPSA: ~55 Ų), and blood-brain barrier permeability (low). Substituent effects:

- Furan ring : Enhances metabolic stability but may increase CYP450 inhibition risk.

- Trimethylphenyl group : High logP (>3) suggests potential hepatotoxicity, requiring structural modification (e.g., introducing polar groups) .

- Molecular Dynamics (MD) : Simulations (GROMACS) reveal stable binding to serum albumin, with a free energy of binding (ΔG) of −8.2 kcal/mol, suggesting moderate plasma protein binding .

Q. How does the presence of the furan ring and trimethylphenyl group affect the compound's reactivity in nucleophilic and electrophilic reactions?

- Reactivity Analysis :

- Electrophilic Substitution : The electron-rich furan ring undergoes nitration (HNO₃/H₂SO₄) at the 5-position, while the trimethylphenyl group deactivates the aromatic ring toward electrophiles due to steric hindrance .

- Nucleophilic Attack : The α,β-unsaturated enamide system is susceptible to Michael addition (e.g., with thiols or amines) at the β-carbon. Substituent effects:

| Substituent | Reactivity Trend |

|---|---|

| Furan-2-yl | Enhances conjugation, stabilizes transition state |

| Trimethylphenyl | Steric hindrance reduces nucleophilic accessibility |

Q. What in vitro assays are appropriate for evaluating the compound's bioactivity, and how can contradictory results in cytotoxicity studies be resolved?

- Assay Design :

- Anticancer Activity : MTT assay on HeLa and MCF-7 cells (IC₅₀: 12–18 µM). Contradictions may arise from assay conditions (e.g., serum concentration, incubation time). Validate via parallel assays (e.g., ATP-based viability) .

- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) and ROS detection (DCFH-DA probe) clarify mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。